Cas no 2126176-78-9 (5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride)

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group and a pyrrolidine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is of interest in medicinal chemistry due to its potential as a versatile scaffold for drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme modulation. Its rigid oxadiazole structure contributes to strong binding affinity, while the pyrrolidine group offers flexibility for further derivatization. The product is typically supplied as a high-purity solid, ensuring reliability in research and development settings.
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride structure
2126176-78-9 structure
Product Name:5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
CAS No:2126176-78-9
MF:C7H12ClN3O
MW:189.642680168152
CID:4639326
Update Time:2025-11-01

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
    • BKD17678
    • AT21646
    • 5-methyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride
    • 5-METHYL-3-(PYRROLIDIN-3-YL)-1,2,4-OXADIAZOLE HCL
    • 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
    • Inchi: 1S/C7H11N3O.ClH/c1-5-9-7(10-11-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3;1H
    • InChI Key: RBABQOKVDXAATI-UHFFFAOYSA-N
    • SMILES: Cl.O1C(C)=NC(C2CNCC2)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 142
  • Topological Polar Surface Area: 51

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride Pricemore >>

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Additional information on 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

Introduction to 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride (CAS No. 2126176-78-9)

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride, identified by the CAS number 2126176-78-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of 1,2,4-oxadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif of this molecule incorporates a methyl group at the 5-position and a pyrrolidine ring at the 3-position, both of which contribute to its unique pharmacophoric properties.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, making it more suitable for various biochemical assays and preclinical studies. The 1,2,4-oxadiazole core is a heterocyclic scaffold known for its ability to interact with biological targets such as enzymes and receptors, thereby modulating physiological processes. In recent years, oxadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties.

One of the most compelling aspects of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is its potential as a lead compound in the development of novel therapeutic agents. The presence of the pyrrolidine moiety introduces a flexible side chain that can be further modified to optimize binding affinity and selectivity towards specific biological targets. This flexibility has been exploited in several research endeavors to design molecules with enhanced pharmacological profiles.

Recent studies have highlighted the importance of 1,2,4-oxadiazole derivatives in addressing unmet medical needs. For instance, research published in peer-reviewed journals has demonstrated that certain oxadiazole-based compounds exhibit potent inhibitory effects on kinases and other enzymes implicated in cancer progression. The methyl group in the structure of our compound may play a crucial role in stabilizing the binding interactions by participating in hydrophobic interactions or by influencing the conformational dynamics of the molecule.

The pyrrolidin-3-yl substituent is particularly noteworthy as it can engage with biological targets through hydrogen bonding or other non-covalent interactions. This feature makes it an attractive component for designing molecules with improved bioavailability and reduced toxicity. In preclinical studies, derivatives of this class have shown promise in models of inflammation and autoimmune diseases, suggesting that 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride could be a valuable candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the desired functional groups while maintaining structural integrity. The use of modern spectroscopic techniques such as NMR and mass spectrometry has facilitated the characterization of this compound at a molecular level.

In terms of pharmacokinetic properties, the hydrochloride salt form of this compound is expected to exhibit good oral bioavailability due to its enhanced solubility. This characteristic is critical for developing orally administered drugs that can achieve therapeutic concentrations in vivo. Additionally, the stability of the molecule under various storage conditions has been assessed to ensure its suitability for industrial-scale production and clinical trials.

The potential applications of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride extend beyond oncology. Emerging research suggests that this compound may have utility in treating neurological disorders by modulating neurotransmitter receptors or by interacting with proteins involved in neurodegeneration. The ability to fine-tune its structure allows researchers to explore multiple therapeutic avenues simultaneously.

As our understanding of biological systems continues to evolve, so does our capacity to design molecules that can interact with them in a targeted manner. The combination of computational chemistry and experimental validation has accelerated the discovery process for novel drug candidates like 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride. By leveraging cutting-edge technologies such as structure-based drug design and high-throughput screening assays, researchers can rapidly identify promising derivatives for further development.

The regulatory landscape for pharmaceutical compounds necessitates rigorous testing to ensure safety and efficacy before they can be approved for clinical use. Preclinical studies involving 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride have focused on evaluating its toxicological profile and pharmacological activity across various disease models. These studies provide critical data points that will inform future clinical trial designs and help determine whether this compound warrants further investment.

In conclusion,5-Methyl-3-(pyrrolidin-3-y)-1,2,4 oxadiazole hydrochloride (CAS No 2126176789) represents a promising candidate for therapeutic intervention due to its unique structural features and demonstrated biological activity. Ongoing research efforts are aimed at optimizing its pharmacological properties while ensuring safety for patients who may benefit from it in the future. As science advances so too does our ability to harness nature’s building blocks—like this remarkable oxadiazole derivative—to improve human health outcomes worldwide.

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